![molecular formula C15H17NO2 B257219 1-(1-Benzofuran-2-ylcarbonyl)-4-methylpiperidine](/img/structure/B257219.png)
1-(1-Benzofuran-2-ylcarbonyl)-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzofuran-2-ylcarbonyl)-4-methylpiperidine, also known as BFMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a piperidine derivative that has a benzofuran-2-ylcarbonyl group attached to it. This compound has shown promising results in various studies, making it a subject of interest for further research.
Wirkmechanismus
The exact mechanism of action of 1-(1-Benzofuran-2-ylcarbonyl)-4-methylpiperidine is not fully understood. However, it is believed to act as a modulator of the dopamine and serotonin neurotransmitter systems in the brain. It has also been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and cell survival.
Biochemical and Physiological Effects:
1-(1-Benzofuran-2-ylcarbonyl)-4-methylpiperidine has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have analgesic and anesthetic effects. It has also been shown to have neuroprotective effects and to improve cognitive function. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(1-Benzofuran-2-ylcarbonyl)-4-methylpiperidine in lab experiments is its potential as a drug candidate for various neurological disorders. It has also been shown to have low toxicity in animal studies. However, one of the limitations of using 1-(1-Benzofuran-2-ylcarbonyl)-4-methylpiperidine in lab experiments is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for research on 1-(1-Benzofuran-2-ylcarbonyl)-4-methylpiperidine. One potential direction is to further investigate its potential as a drug candidate for the treatment of neurological disorders. Another direction is to study its potential as an analgesic and anesthetic agent. Additionally, further research is needed to fully understand its mechanism of action and its effects on cellular processes. Finally, research is needed to develop more cost-effective synthesis methods for 1-(1-Benzofuran-2-ylcarbonyl)-4-methylpiperidine.
Synthesemethoden
The synthesis of 1-(1-Benzofuran-2-ylcarbonyl)-4-methylpiperidine involves a three-step reaction process. The first step involves the reaction of 4-methylpiperidine with benzofuran-2-carboxylic acid to form 1-(benzofuran-2-ylcarbonyl)-4-methylpiperidine acid. The second step involves the conversion of the acid to its corresponding acid chloride using thionyl chloride. In the final step, the acid chloride reacts with ammonia to form 1-(1-Benzofuran-2-ylcarbonyl)-4-methylpiperidine.
Wissenschaftliche Forschungsanwendungen
1-(1-Benzofuran-2-ylcarbonyl)-4-methylpiperidine has shown potential in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology. It has been studied as a potential drug candidate for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use as an analgesic and anesthetic agent.
Eigenschaften
Produktname |
1-(1-Benzofuran-2-ylcarbonyl)-4-methylpiperidine |
---|---|
Molekularformel |
C15H17NO2 |
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
1-benzofuran-2-yl-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C15H17NO2/c1-11-6-8-16(9-7-11)15(17)14-10-12-4-2-3-5-13(12)18-14/h2-5,10-11H,6-9H2,1H3 |
InChI-Schlüssel |
XNQRJSVFBWPVGG-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2 |
Kanonische SMILES |
CC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.